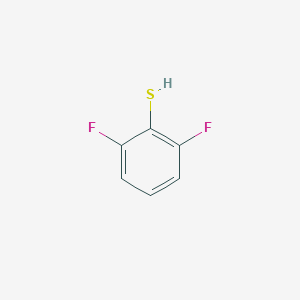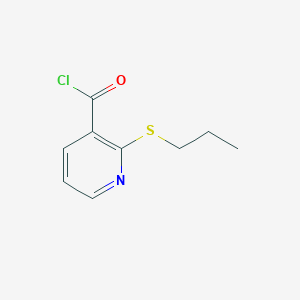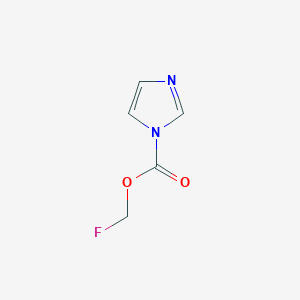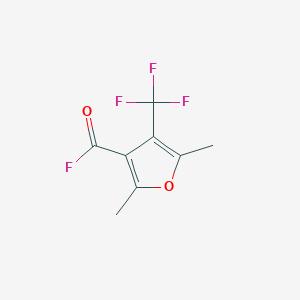
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds and has shown promising results in several biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride is not fully understood. However, it is believed to interact with various biomolecules such as proteins and enzymes through covalent bonding or non-covalent interactions. This interaction can lead to changes in the structure and function of the biomolecule, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in scientific studies. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride in lab experiments is its high reactivity and selectivity. It can react with specific biomolecules and yield the desired product with high efficiency. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Future Directions
There are several future directions for the use of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another potential direction is the study of its interaction with specific biomolecules and its physiological and biochemical effects. Additionally, the development of safer and more efficient synthesis methods for this compound is also an area of future research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research. Its high reactivity and selectivity make it a valuable tool in the synthesis of various organic compounds. It has also shown promising results in several biochemical and physiological studies. However, its toxicity should be taken into consideration when handling this compound. There are several future directions for the use of this compound in scientific research, including the development of new pharmaceuticals and agrochemicals and the study of its interaction with specific biomolecules.
Synthesis Methods
The synthesis of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride involves the reaction of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carboxylic acid with thionyl fluoride. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Scientific Research Applications
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride has been widely used in scientific research for various purposes. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also shown promising results in several biochemical and physiological studies. For example, it has been used as a ligand in protein-ligand binding studies and as a substrate in enzyme-catalyzed reactions.
properties
CAS RN |
173988-20-0 |
|---|---|
Molecular Formula |
C8H6F4O2 |
Molecular Weight |
210.13 g/mol |
IUPAC Name |
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl fluoride |
InChI |
InChI=1S/C8H6F4O2/c1-3-5(7(9)13)6(4(2)14-3)8(10,11)12/h1-2H3 |
InChI Key |
FMJZJGCSRJIQTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)C)C(F)(F)F)C(=O)F |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(F)(F)F)C(=O)F |
synonyms |
3-Furancarbonyl fluoride, 2,5-dimethyl-4-(trifluoromethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)



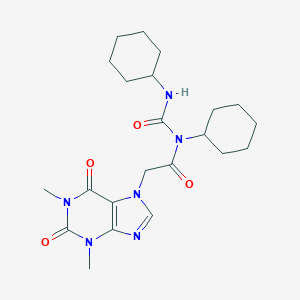
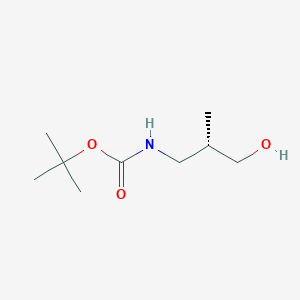

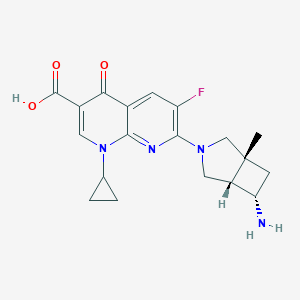

![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)
